molecular formula C14H12N2O5S B4151050 N-(3-acetylphenyl)-3-nitrobenzenesulfonamide

N-(3-acetylphenyl)-3-nitrobenzenesulfonamide

Cat. No.: B4151050
M. Wt: 320.32 g/mol
InChI Key: VNODKLRIGSCJNF-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-3-nitrobenzenesulfonamide: is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, a nitro group attached to another phenyl ring, and a sulfonamide linkage connecting these two aromatic systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-3-nitrobenzenesulfonamide typically involves the following steps:

    Nitration: The nitration of benzene to form nitrobenzene.

    Sulfonation: The sulfonation of nitrobenzene to form 3-nitrobenzenesulfonic acid.

    Acetylation: The acetylation of aniline to form N-(3-acetylphenyl)amine.

    Coupling Reaction: The coupling of N-(3-acetylphenyl)amine with 3-nitrobenzenesulfonic acid to form this compound.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions, such as using hydrogen gas and a metal catalyst.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of N-(3-acetylphenyl)-3-aminobenzenesulfonamide.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential antibacterial and antifungal properties.
  • Studied for its interaction with biological macromolecules.

Medicine:

  • Explored for its potential use as an anti-inflammatory agent.
  • Evaluated for its efficacy in treating certain bacterial infections.

Industry:

  • Utilized in the development of new materials with specific properties.
  • Applied in the formulation of certain pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing the synthesis of folic acid in bacteria. This leads to the bacteriostatic effect of the compound.

Comparison with Similar Compounds

  • N-(4-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(3-acetylphenyl)-4-methylbenzenesulfonamide
  • N-(4-acetylphenyl)-3-nitrobenzenesulfonamide

Comparison:

  • N-(3-acetylphenyl)-3-nitrobenzenesulfonamide is unique due to the specific positioning of the acetyl and nitro groups, which can influence its reactivity and biological activity.
  • The presence of the nitro group in the meta position relative to the sulfonamide linkage can affect the electronic properties of the compound, making it distinct from its para-substituted analogs.

Properties

IUPAC Name

N-(3-acetylphenyl)-3-nitrobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5S/c1-10(17)11-4-2-5-12(8-11)15-22(20,21)14-7-3-6-13(9-14)16(18)19/h2-9,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNODKLRIGSCJNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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